molecular formula C31H28P2 B1280597 (2R,3R)-(-)-2,3-Bis(diphenylphosphino)-bicyclo[2.2.1]hept-5-ene CAS No. 71042-55-2

(2R,3R)-(-)-2,3-Bis(diphenylphosphino)-bicyclo[2.2.1]hept-5-ene

Cat. No. B1280597
CAS RN: 71042-55-2
M. Wt: 462.5 g/mol
InChI Key: CDJHPMXMJUCLPA-YRNSEASESA-N
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Description

(2R,3R)-(-)-2,3-Bis(diphenylphosphino)-bicyclo[2.2.1]hept-5-ene, commonly referred to as BDPB, is an organophosphorus compound that has a variety of applications in organic synthesis and materials science. BDPB is a chiral ligand, meaning it has two enantiomers, and is used in asymmetric synthesis to produce optically active compounds. It has also been used in the synthesis of polymers, and has potential applications in the fields of catalysis and electrochemistry.

Scientific Research Applications

Ligand-Mediated Processes in Palladium Chemistry

(2R,3R)-(-)-2,3-Bis(diphenylphosphino)-bicyclo[2.2.1]hept-5-ene plays a crucial role in palladium chemistry as a ligand. It promotes direct alkyl-alkyl and indirect alkyl-halide reductive elimination reactions, which is significant in the field of catalysis and organic synthesis (Tuxworth et al., 2012).

Enantioselective Synthesis

This compound has been utilized in the enantioselective synthesis of diphosphine ligands. Through asymmetric Diels-Alder reactions, both (+)- and (-)- forms of this compound are prepared, which is essential for creating enantiomerically pure ligands (Aw & Leung, 1994).

Molecular Scaffolding in Peptide Analogues

It serves as a reverse-turn molecular scaffold in norborneno bispeptides. This application is pivotal in the study of peptide structures and their self-assembling properties, offering insights into protein folding and molecular interactions (Ranganathan et al., 1998).

Synthesis of Norphos Ligands

This bicyclic compound is crucial in synthesizing various Norphos ligands, which are used in asymmetric catalysis, particularly in amino acid synthesis (Brunner et al., 2008).

Catalysis in Organic Chemistry

It is used in rhodium-catalyzed asymmetric hydrogenations as a chiral ligand, demonstrating its significance in enhancing the enantioselectivity of chemical reactions (Morimoto et al., 2004).

Material Science and Polymer Chemistry

In material science, this compound has been incorporated into polymers, significantly impacting their refractive index and surface properties, particularly when exposed to UV light. Such applications are crucial in developing advanced materials for optical and electronic devices (Griesser et al., 2009).

properties

IUPAC Name

[(1S,2R,3R,4R)-3-diphenylphosphanyl-2-bicyclo[2.2.1]hept-5-enyl]-diphenylphosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H28P2/c1-5-13-26(14-6-1)32(27-15-7-2-8-16-27)30-24-21-22-25(23-24)31(30)33(28-17-9-3-10-18-28)29-19-11-4-12-20-29/h1-22,24-25,30-31H,23H2/t24-,25+,30-,31-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDJHPMXMJUCLPA-RMDVPPNSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C=CC1C(C2P(C3=CC=CC=C3)C4=CC=CC=C4)P(C5=CC=CC=C5)C6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2C=C[C@H]1[C@H]([C@@H]2P(C3=CC=CC=C3)C4=CC=CC=C4)P(C5=CC=CC=C5)C6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H28P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801135058
Record name 1,1′-[(1R,2R,3R,4S)-Bicyclo[2.2.1]hept-5-ene-2,3-diyl]bis[1,1-diphenylphosphine]
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

462.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5R,6R)-5,6-Bis(diphenylphosphino)bicyclo[2.2.1]hept-2-ene

CAS RN

71042-55-2
Record name 1,1′-[(1R,2R,3R,4S)-Bicyclo[2.2.1]hept-5-ene-2,3-diyl]bis[1,1-diphenylphosphine]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71042-55-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1′-[(1R,2R,3R,4S)-Bicyclo[2.2.1]hept-5-ene-2,3-diyl]bis[1,1-diphenylphosphine]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801135058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2R,3R)-(-)-2,3-Bis(diphenylphosphino)bicyclo[2.2.1]hept-5-ene
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2R,3R)-(-)-2,3-Bis(diphenylphosphino)-bicyclo[2.2.1]hept-5-ene
Reactant of Route 2
(2R,3R)-(-)-2,3-Bis(diphenylphosphino)-bicyclo[2.2.1]hept-5-ene
Reactant of Route 3
(2R,3R)-(-)-2,3-Bis(diphenylphosphino)-bicyclo[2.2.1]hept-5-ene
Reactant of Route 4
(2R,3R)-(-)-2,3-Bis(diphenylphosphino)-bicyclo[2.2.1]hept-5-ene
Reactant of Route 5
(2R,3R)-(-)-2,3-Bis(diphenylphosphino)-bicyclo[2.2.1]hept-5-ene
Reactant of Route 6
(2R,3R)-(-)-2,3-Bis(diphenylphosphino)-bicyclo[2.2.1]hept-5-ene

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